
2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” is a complex organic compound that features multiple functional groups, including hydroxyl, acetoxy, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclopentane ring: This might involve cyclization reactions.
Introduction of the naphthalene moiety: This could be achieved through Friedel-Crafts alkylation or acylation.
Functional group modifications: Hydroxylation, acetylation, and carboxylation steps are likely involved.
Industrial Production Methods
Industrial production would require optimization of each step for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Biology
Biological activity studies: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Industry
Materials science: Possible use in the development of new materials with specific properties.
作用机制
The mechanism of action would depend on the specific application:
Enzyme interactions: The compound might act as an inhibitor or activator of specific enzymes.
Receptor binding: It could interact with biological receptors, influencing cellular pathways.
相似化合物的比较
Similar Compounds
- 2-(1-Hydroxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- 2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-ethylcyclopentane-1-carboxylic acid
Uniqueness
- Functional groups : The specific combination of functional groups in “2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” may confer unique reactivity and biological activity.
- Structural complexity : The intricate structure may offer unique interactions in biological systems or materials applications.
属性
CAS 编号 |
41005-35-0 |
|---|---|
分子式 |
C22H34O6 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
2-(1-acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H34O6/c1-12(28-13(2)23)17-7-8-18(22(17,4)20(26)27)16-6-5-14-11-15(24)9-10-21(14,3)19(16)25/h12,14-18,24H,5-11H2,1-4H3,(H,26,27) |
InChI 键 |
YCENMLSFQOQEHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCC(C1(C)C(=O)O)C2CCC3CC(CCC3(C2=O)C)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


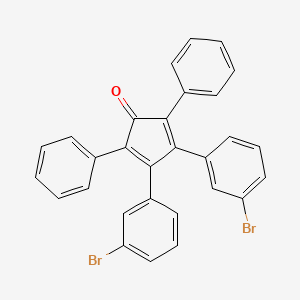
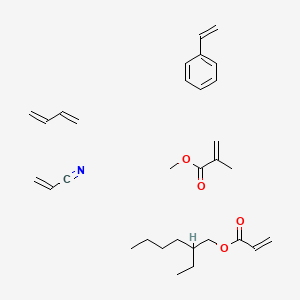
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
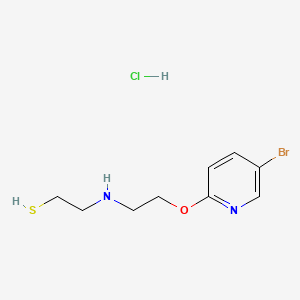
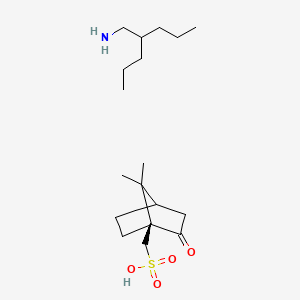
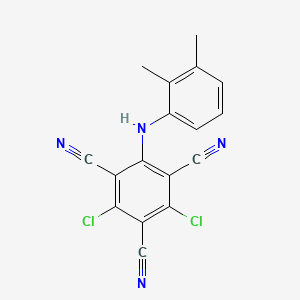

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
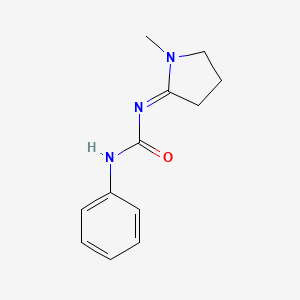
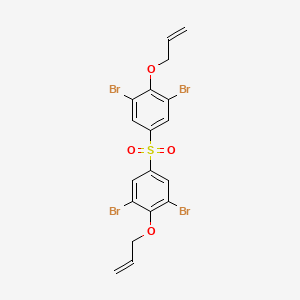
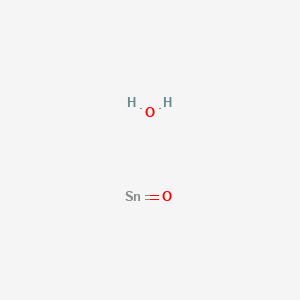
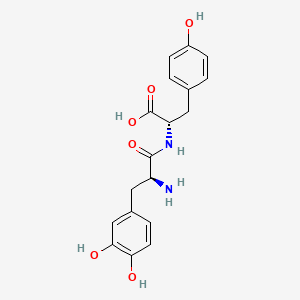
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
